1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)-
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Overview
Description
2-(4-IODO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an oxazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide.
Coupling Reaction: The iodinated pyrazole and the methyl-substituted oxazole are coupled using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole ketone, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structure suggests it might interact with certain enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE: Similar structure but with a bromine atom instead of iodine.
2-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE may confer unique reactivity and biological activity compared to its bromine and chlorine analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions with other molecules.
Properties
Molecular Formula |
C9H9IN4O2 |
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Molecular Weight |
332.10 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H9IN4O2/c1-6-2-8(13-16-6)12-9(15)5-14-4-7(10)3-11-14/h2-4H,5H2,1H3,(H,12,13,15) |
InChI Key |
WXOHUIXFRCBNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
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